Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-
Overview
Description
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- is a heteroaromatic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
Target of Action
The compound “Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-” contains a benzothiophene moiety, which is found in several bioactive molecules . .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways that this compound might affect. Compounds containing a benzothiophene moiety have been found to interact with various biochemical pathways .
Biochemical Analysis
Biochemical Properties
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit lipid peroxidation, a process that can lead to cell damage. It also acts as a potassium channel opener and a topoisomerase inhibitor, which are essential for maintaining cellular homeostasis and DNA replication, respectively . The interactions between Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- and these biomolecules are primarily based on binding affinities and structural compatibility.
Cellular Effects
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat reactive oxygen species. Additionally, Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it inhibits topoisomerase, an enzyme crucial for DNA replication, by binding to its active site and preventing its normal function. Additionally, Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- can activate potassium channels, leading to changes in cellular ion balance and signaling . These interactions result in alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- can have sustained effects on cellular function, including prolonged inhibition of lipid peroxidation and persistent activation of potassium channels . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as antioxidant activity and enhancement of cellular stress responses. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage.
Metabolic Pathways
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and efficacy, as well as its potential side effects . Additionally, Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- can affect metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
Within cells and tissues, Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and its overall activity. For instance, binding to specific transporters can enhance the compound’s uptake into target cells, increasing its therapeutic potential.
Subcellular Localization
The subcellular localization of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress response. Understanding the subcellular localization of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- typically involves coupling reactions and electrophilic cyclization reactions. One common method includes the use of aryne intermediates with alkynyl sulfides, which allows for the formation of the benzothiophene scaffold in a one-step intermolecular manner . The reaction conditions often involve the use of o-silylaryl triflates and alkynyl sulfides under mild conditions to achieve high yields and functional group tolerance .
Industrial Production Methods
Industrial production methods for Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for scalability and cost-effectiveness, would apply. This includes the use of efficient catalysts, solvent systems, and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the benzothiophene scaffold .
Scientific Research Applications
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: Used for the treatment of breast cancer and osteoporosis.
Zileuton: An anti-inflammatory drug used for asthma treatment.
Sertaconazole: An antifungal agent used in the treatment of skin infections.
Uniqueness
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- is unique due to its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-amino-1-(1-benzothiophen-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,12H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNFKUXVZZRYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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